8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
CAS No.: 5426-61-9
Cat. No.: VC15955551
Molecular Formula: C9H13N5O2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5426-61-9 |
|---|---|
| Molecular Formula | C9H13N5O2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 8-amino-7-ethyl-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C9H13N5O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3,(H2,10,11) |
| Standard InChI Key | FKZDYMXFSZDGPR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 8-amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione consists of a bicyclic purine system with substitutions at the 1-, 3-, 7-, and 8-positions. Key features include:
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1- and 3-positions: Methyl groups, enhancing lipophilicity and metabolic stability .
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7-position: An ethyl group, which influences receptor binding affinity and duration of action.
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8-position: A primary amino group (-NH), a distinguishing feature that may enhance interactions with biological targets compared to alkylamino derivatives .
Table 1: Physicochemical Profile
The compound’s moderate lipophilicity (logP ~1.85) suggests balanced membrane permeability and solubility, making it suitable for oral bioavailability . The amino group at position 8 introduces polarity, potentially altering binding kinetics compared to propylamino or nitro analogs .
Synthesis and Structural Modification
Synthetic routes to 8-amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are inferred from methods used for analogous purine derivatives. A representative pathway involves:
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Alkylation of Theophylline Derivatives:
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Purification Techniques:
Key challenges include avoiding over-alkylation and ensuring regioselectivity during amination. Industrial-scale production would likely employ continuous flow reactors to optimize yield and reproducibility.
Biological Activity and Mechanism of Action
While direct pharmacological data on 8-amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are sparse, insights can be drawn from structurally related compounds:
Adenosine Receptor Modulation
Xanthine derivatives typically act as adenosine receptor antagonists. The ethyl and amino substituents may confer selectivity toward A or A receptors, which regulate neurotransmitter release and vasodilation. For example, the propylamino analog (VC9443182) exhibits bronchodilatory effects akin to theophylline, suggesting potential respiratory applications.
Serotonin Receptor Affinity
Fluorinated arylpiperazinylalkyl purine diones demonstrate high affinity for 5-HT and 5-HT receptors, implicating roles in depression and anxiety . The amino group in 8-amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione could similarly engage serotonin receptors, though functional studies are needed to confirm this .
Phosphodiesterase (PDE) Inhibition
Purine diones are known PDE inhibitors, particularly of PDE4 and PDE10A, which modulate cyclic nucleotide signaling . The amino group’s electron-donating effects might enhance interactions with PDE catalytic sites, though inhibitory potency is likely weaker than that of trifluoromethyl derivatives .
Research Findings and Comparative Analysis
Table 2: Biological Activities of Analogous Compounds
8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione’s amino group may enhance solubility and target engagement compared to nitro or alkylamino variants, though this hypothesis requires validation . Preliminary molecular modeling suggests that the amino group forms hydrogen bonds with serine or threonine residues in receptor binding pockets .
Metabolic Stability and Pharmacokinetics
In vitro studies using human liver microsomes (HLMs) indicate that methyl and ethyl substituents at the 1-, 3-, and 7-positions retard oxidative metabolism, extending half-life relative to unsubstituted xanthines . The amino group at position 8 may undergo acetylation or glucuronidation, necessitating co-administration with metabolic inhibitors in therapeutic settings .
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